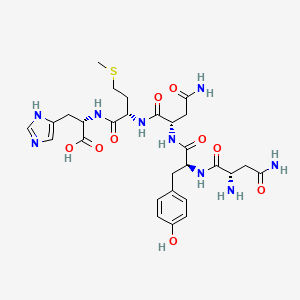
H-Asn-Tyr-Asn-Met-His-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Asn-Tyr-Asn-Met-His-OH is a peptide composed of five amino acids: asparagine, tyrosine, asparagine, methionine, and histidine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Asn-Tyr-Asn-Met-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Asn-Tyr-Asn-Met-His-OH can undergo various chemical reactions, including:
Oxidation: Tyrosine and methionine residues are susceptible to oxidation.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can oxidize methionine to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution
Major Products Formed
Oxidation: Methionine sulfoxide, tyrosine dimer.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Peptides like H-Asn-Tyr-Asn-Met-His-OH have diverse applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their roles in cellular signaling and protein interactions.
Medicine: Explored as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
The mechanism of action of peptides like H-Asn-Tyr-Asn-Met-His-OH involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, tyrosine residues can participate in phosphorylation events, which are critical for signal transduction pathways. The peptide’s structure allows it to bind to target proteins, modulating their activity and influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Asn-Tyr-Asn-Gln-Pro-Asn-Ser: A similar peptide with a different sequence.
H-Tyr-Phe-Val-Phe-OH: Another peptide with tyrosine but different amino acids.
Uniqueness
H-Asn-Tyr-Asn-Met-His-OH is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic applications. The presence of methionine and histidine residues can influence its reactivity and binding affinity to target proteins .
This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
251325-04-9 |
|---|---|
Molekularformel |
C28H39N9O9S |
Molekulargewicht |
677.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C28H39N9O9S/c1-47-7-6-18(25(42)37-21(28(45)46)9-15-12-32-13-33-15)34-27(44)20(11-23(31)40)36-26(43)19(8-14-2-4-16(38)5-3-14)35-24(41)17(29)10-22(30)39/h2-5,12-13,17-21,38H,6-11,29H2,1H3,(H2,30,39)(H2,31,40)(H,32,33)(H,34,44)(H,35,41)(H,36,43)(H,37,42)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
NXWSDCRCIDFTEI-SXYSDOLCSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



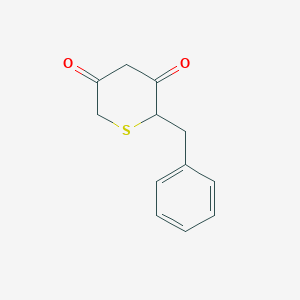

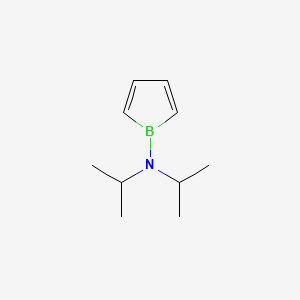
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
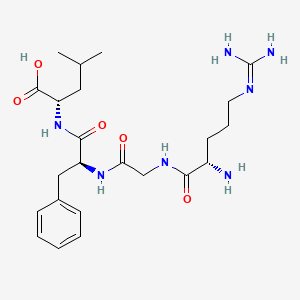


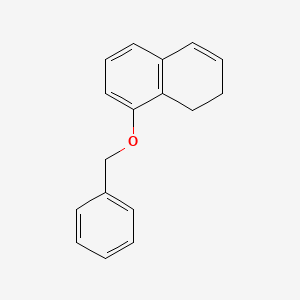
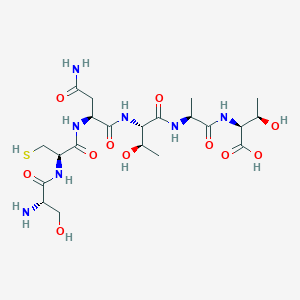
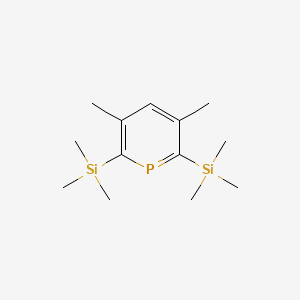
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)

![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
